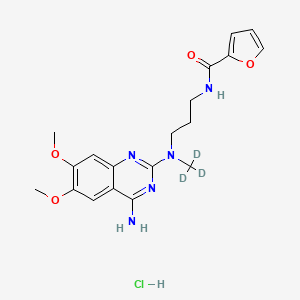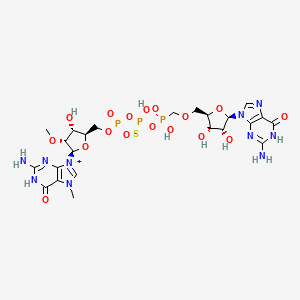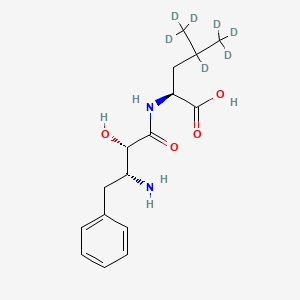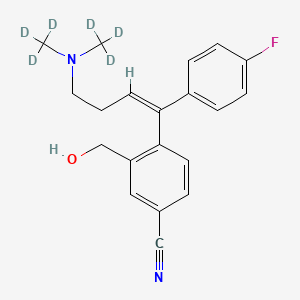
L-Isoleucine-13C6,d10,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucine-13C6,d10,15N is a labeled form of the essential amino acid L-isoleucine. This compound is characterized by the incorporation of stable isotopes: carbon-13 (13C), deuterium (d10), and nitrogen-15 (15N). These isotopic labels make it particularly useful in various scientific research applications, including metabolic studies, protein synthesis investigations, and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-13C6,d10,15N involves the incorporation of isotopic labels into the L-isoleucine molecule. This process typically starts with the synthesis of labeled precursors, which are then used in the biosynthesis of L-isoleucine. The reaction conditions often involve the use of specific enzymes and controlled environments to ensure the accurate incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that have been genetically engineered to incorporate the isotopic labels into L-isoleucine. This method ensures high yield and purity of the labeled compound, making it suitable for various research applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucine-13C6,d10,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
L-Isoleucine-13C6,d10,15N is widely used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of amino acids in living organisms.
Medicine: Utilized in the development of new drugs and in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Isoleucine-13C6,d10,15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of L-isoleucine within biological systems. This tracking is facilitated by techniques such as mass spectrometry and NMR spectroscopy, which can detect the specific isotopic labels.
Comparación Con Compuestos Similares
L-Isoleucine-13C6,d10,15N is unique due to its combination of carbon-13, deuterium, and nitrogen-15 labels. Similar compounds include:
L-Leucine-13C6,15N: Another labeled amino acid used in similar research applications.
L-Valine-13C5,15N: A labeled form of L-valine, used in metabolic studies and protein synthesis investigations.
These compounds share similar applications but differ in their specific isotopic labels and the amino acids they represent. The unique combination of labels in this compound makes it particularly valuable for detailed metabolic and structural studies.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
148.184 g/mol |
Nombre IUPAC |
(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1 |
Clave InChI |
AGPKZVBTJJNPAG-JIFBZMLASA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[13C]([2H])([2H])[2H])[15NH2] |
SMILES canónico |
CCC(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


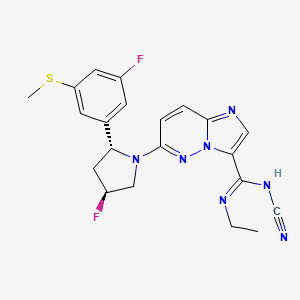

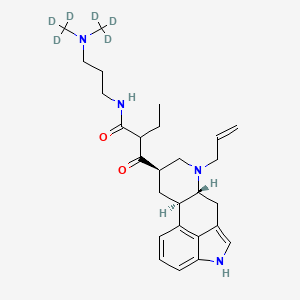

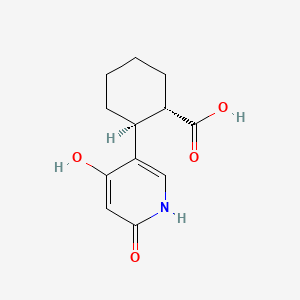
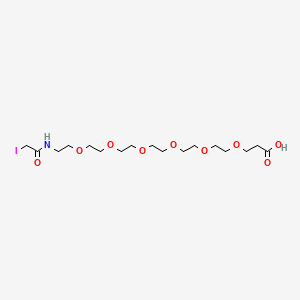
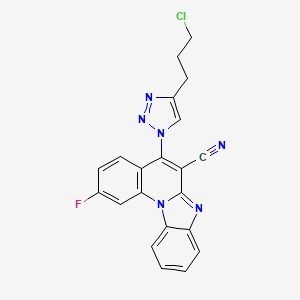

![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
